molecular formula C8H11NO3 B14358324 2-Furancarboxamide, N-(2-hydroxyethyl)-5-methyl- CAS No. 93230-98-9

2-Furancarboxamide, N-(2-hydroxyethyl)-5-methyl-

Cat. No.: B14358324
CAS No.: 93230-98-9
M. Wt: 169.18 g/mol
InChI Key: XCVCDQYXSHHXKM-UHFFFAOYSA-N
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Description

2-Furancarboxamide, N-(2-hydroxyethyl)-5-methyl- is an organic compound belonging to the class of furancarboxamides This compound is characterized by the presence of a furan ring, a carboxamide group, and a hydroxyethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Furancarboxamide, N-(2-hydroxyethyl)-5-methyl- typically involves the reaction of 2-furoyl chloride with 2-aminoethanol under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Furancarboxamide, N-(2-hydroxyethyl)-5-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine group.

    Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine and chlorine can be used for substitution reactions.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted furans, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Furancarboxamide, N-(2-hydroxyethyl)-5-methyl- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Furancarboxamide, N-(2-hydroxyethyl)-5-methyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyethyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the furan ring can participate in π-π interactions with aromatic residues in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    2-Furancarboxamide, N-(2-hydroxyethyl)-: Similar in structure but lacks the methyl group.

    2-Furancarboxamide, N-(2-hydroxyethyl)-5-bromo-: Contains a bromine substituent instead of a methyl group.

    2-Furancarboxamide, N-(2-hydroxyethyl)-5-chloro-: Contains a chlorine substituent instead of a methyl group.

Uniqueness

2-Furancarboxamide, N-(2-hydroxyethyl)-5-methyl- is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological activity. The methyl group can affect the compound’s solubility, stability, and interaction with molecular targets, making it distinct from its analogs.

Properties

CAS No.

93230-98-9

Molecular Formula

C8H11NO3

Molecular Weight

169.18 g/mol

IUPAC Name

N-(2-hydroxyethyl)-5-methylfuran-2-carboxamide

InChI

InChI=1S/C8H11NO3/c1-6-2-3-7(12-6)8(11)9-4-5-10/h2-3,10H,4-5H2,1H3,(H,9,11)

InChI Key

XCVCDQYXSHHXKM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(=O)NCCO

Origin of Product

United States

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